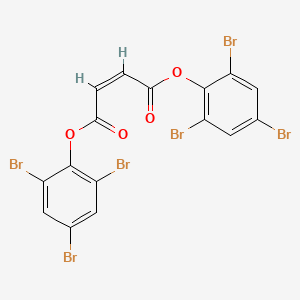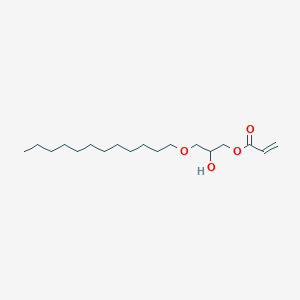
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is an organic compound with a complex structure that includes a dodecyloxy group, a hydroxypropyl group, and a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate typically involves the esterification of 3-(dodecyloxy)-2-hydroxypropyl alcohol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Dodecyloxy)-2-oxopropyl prop-2-enoate.
Reduction: 3-(Dodecyloxy)-2-hydroxypropyl propanol.
Substitution: 3-(Alkoxy)-2-hydroxypropyl prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification and transesterification reactions. The dodecyloxy group provides hydrophobic interactions, making the compound useful in amphiphilic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methoxy)-2-hydroxypropyl prop-2-enoate
- 3-(Ethoxy)-2-hydroxypropyl prop-2-enoate
- 3-(Butoxy)-2-hydroxypropyl prop-2-enoate
Uniqueness
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
13282-85-4 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(3-dodecoxy-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-3-5-6-7-8-9-10-11-12-13-14-21-15-17(19)16-22-18(20)4-2/h4,17,19H,2-3,5-16H2,1H3 |
InChI-Schlüssel |
GNWGMEIOPBRGJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(COC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


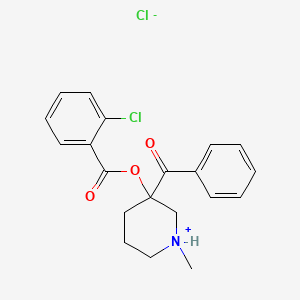
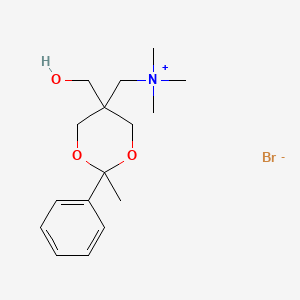
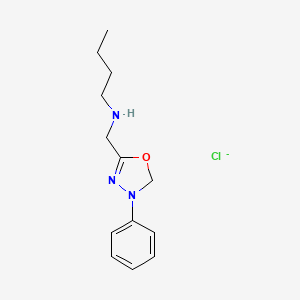
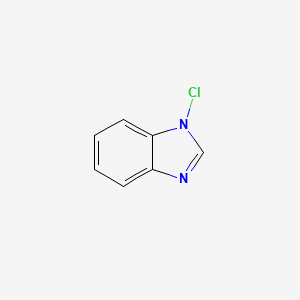
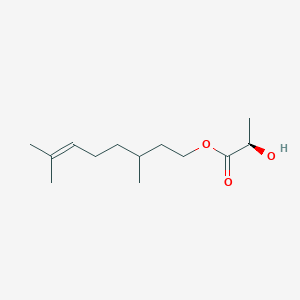
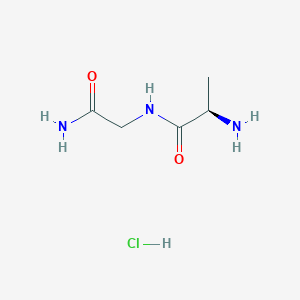

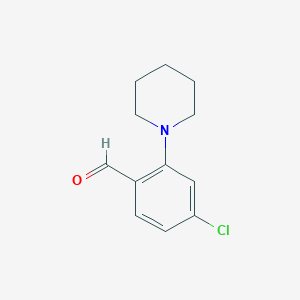


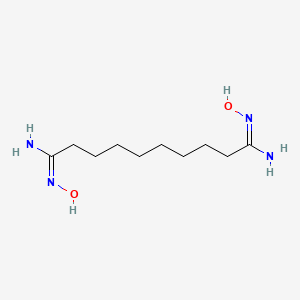
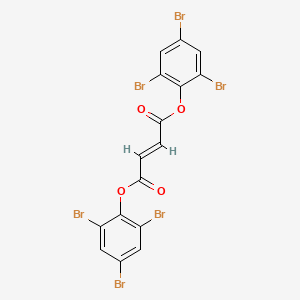
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
